molecular formula C30H36N6O4 B12205411 N'~1~,N'~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

Cat. No.: B12205411
M. Wt: 544.6 g/mol
InChI Key: VXDHXGQUNPSEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'~1~,N'~6~-Bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a bis-indolylidene hydrazide derivative characterized by a hexanedihydrazide backbone linked to two (3E)-configured indolylidene moieties. Each indole ring is substituted with a 2-methylpropyl (isobutyl) group at the N1 position and a ketone at the C2 position. While direct spectral or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds in and ) suggest synthetic routes involving hydrazide coupling reactions and spectral features such as IR bands for C=N (~1645 cm⁻¹) and SO₂ groups (if applicable) .

Properties

Molecular Formula

C30H36N6O4

Molecular Weight

544.6 g/mol

IUPAC Name

N,N'-bis[[2-hydroxy-1-(2-methylpropyl)indol-3-yl]imino]hexanediamide

InChI

InChI=1S/C30H36N6O4/c1-19(2)17-35-23-13-7-5-11-21(23)27(29(35)39)33-31-25(37)15-9-10-16-26(38)32-34-28-22-12-6-8-14-24(22)36(30(28)40)18-20(3)4/h5-8,11-14,19-20,39-40H,9-10,15-18H2,1-4H3

InChI Key

VXDHXGQUNPSEOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)CC(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide typically involves the following steps:

    Formation of the Indole Moieties: The indole rings can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Formation of the Hydrazide Linkage: The hexanedihydrazide chain can be prepared by reacting hexanedioic acid with hydrazine hydrate under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the indole moieties with the hexanedihydrazide chain. This can be achieved through a condensation reaction, where the carbonyl groups of the indole moieties react with the hydrazide groups of the hexanedihydrazide chain under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The indole rings can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxo derivatives of the indole moieties.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N’~1~,N’~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic and optical properties, which are useful in the development of sensors and electronic devices.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (R) Backbone Length Key Functional Groups Reported Activities References
N'~1~,N'~6~-Bis[(3E)-1-(2-methylpropyl)-2-oxoindol-3-ylidene]hexanedihydrazide (Target) 2-methylpropyl Hexane (C6) Indolylidene, hydrazide, ketone Hypothetical: Anticancer, antiviral (inferred)
N'~1~-[(3E)-1-Isopropyl-2-oxoindol-3-ylidene]-N'~3~-[(3Z)-1-isopropyl-2-oxoindol-3-ylidene]malonohydrazide () Isopropyl Propane (C3) Indolylidene, hydrazide, ketone Not specified; structural similarity suggests potential fibrinolytic or antithrombotic activity
N'~1~-[(3E)-5-Methoxy-1-pentyl-2-oxoindol-3-ylidene]-N'~10~-[(3Z)-5-methoxy-1-pentyl-2-oxoindol-3-ylidene]decanedihydrazide () Pentyl, methoxy Decane (C10) Indolylidene, hydrazide, ketone, methoxy Enhanced lipophilicity; potential CNS activity due to methoxy group

Key Observations:

  • Backbone Length: The hexane backbone (C6) in the target compound balances flexibility and rigidity compared to the shorter propane (C3, ) and longer decane (C10, ) backbones. Longer chains may improve membrane permeability but reduce target specificity.
  • The methoxy group in enhances electron density, possibly modulating receptor binding .
  • Stereochemistry: The E/Z configurations in suggest geometric isomerism impacts activity, though data for the target compound’s pure E-configuration remain speculative.

Physicochemical Properties

  • ’s methoxy and pentyl groups further enhance lipophilicity, favoring CNS-targeted applications .
  • Solubility: Hydrazides generally exhibit moderate aqueous solubility, but bulky substituents (e.g., 2-methylpropyl) may reduce it, necessitating formulation adjustments.

Biological Activity

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4O2C_{22}H_{30}N_4O_2 with a molecular weight of approximately 398.51 g/mol. The structure features two indole-derived moieties linked by a hexanedihydrazide chain, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar indole structures exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarity to known anticancer agents.

  • Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways.
  • Induction of Apoptosis : It is likely to induce programmed cell death in malignant cells, a common mechanism for anticancer drugs.
  • Targeting Specific Receptors : Similar compounds have been shown to interact with estrogen receptors and other targets involved in cancer progression.

Case Studies

A notable study evaluated the cytotoxic effects of indole derivatives on breast cancer cell lines, where compounds demonstrated selective inhibition against MCF-7 (ER-positive) and MDA-MB-468 (triple-negative) cells. The results indicated that these compounds could serve as potential therapeutic agents in treating resistant breast cancer forms .

Compound Cell Line Tested IC50 Value (µM) Mechanism
Indole Derivative AMCF-710Apoptosis Induction
Indole Derivative BMDA-MB-4685Cell Cycle Arrest
N'~1~,N'~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazideTBDTBDTBD

In Vitro Studies

Preliminary in vitro studies are essential for understanding the biological activity of new compounds. For this compound, further investigation into its cytotoxic effects on various cancer cell lines is warranted.

Future Directions

Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.